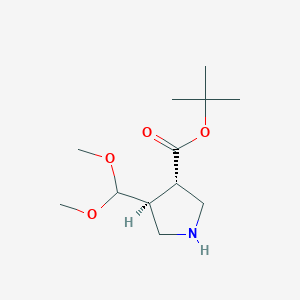

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

A study by Chung et al. (2005) highlights a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved a 71% overall yield in the synthesis of a specific (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing the efficiency of this approach in creating chiral pyrrolidines with high yield and enantiomeric excess (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Dimerization and Heterocyclic Chemistry

Leban and Colson (1996) reported on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, demonstrating a synthetic pathway to create complex heterocyclic structures that could be foundational for further chemical and pharmaceutical applications (Leban & Colson, 1996).

Novel Compound Synthesis

Research by Suh and Hoffman (1998) into Indium Tris(alkylthiolate) compounds reveals the potential for creating unique chemical structures with applications in materials science and catalysis. Their work on the tert-butyl derivative sheds light on the synthesis and characterization of compounds that could have implications for the development of new catalysts or materials with unique properties (Suh & Hoffman, 1998).

Chemical Reactions and Methodologies

A study by Wustrow and Wise (1991) on the coupling of arylboronic acids with a partially reduced pyridine derivative presents a method for producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting the versatility of tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate in facilitating complex chemical reactions (Wustrow & Wise, 1991).

Advanced Materials Development

Research by Hsiao, Yang, and Chen (2000) into the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol explores the creation of new materials with high thermal stability and solubility. This demonstrates the broader applications of tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate derivatives in the development of advanced polymers and materials (Hsiao, Yang, & Chen, 2000).

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-13-7-9(8)11(15-4)16-5/h8-9,11,13H,6-7H2,1-5H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSYVOXUDSBKRB-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCC1C(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)

![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)

![N-(2-bromo-4-methylphenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2873205.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)

![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)